molecular formula C8H15NO2 B108307 Ethyl pipecolinate CAS No. 15862-72-3

Ethyl pipecolinate

Cat. No. B108307
CAS RN: 15862-72-3
M. Wt: 157.21 g/mol
InChI Key: SZIKRGHFZTYTIT-UHFFFAOYSA-N
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Description

Ethyl pipecolinate is a heterocyclic building block . It is reported to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid .


Molecular Structure Analysis

The molecular formula of Ethyl pipecolinate is C8H15NO2 . The molecular weight is 157.21 g/mol . The IUPAC name is ethyl piperidine-2-carboxylate . The InChI is 1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 . The Canonical SMILES is CCOC(=O)C1CCCCN1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl pipecolinate include a molecular weight of 157.21 g/mol . The XLogP3 is 0.7 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 3 rotatable bond counts . The exact mass is 157.110278721 g/mol .

Scientific Research Applications

Bioprocessing

Ethyl pipecolinate is utilized in bioprocessing, particularly in extractive fermentation. This process intensifies the efficiency of bioprocess industries by integrating aqueous two-phase extraction for in-situ product recovery during fermentation . It minimizes product inhibitions and operational issues, offering higher yields and lower subsequent processing costs .

Cell Culture and Transfection

In cell culture and transfection, Ethyl pipecolinate plays a role in enhancing the efficiency of transfection processes. It is involved in studies that aim to mitigate the cell density effect in HEK293 cell culture transfection, which is crucial for improving the versatility and responsiveness of biologics manufacturing .

Cell and Gene Therapy

The compound is relevant in the field of cell and gene therapy, where it’s used as a raw material. It contributes to the development of gene therapy products by potentially interacting with critical materials like plasmids, viral vectors, and patient cells, which are essential for the manufacture of gene therapy products .

Combinatorial Chemistry

Ethyl pipecolinate is a reactant in combinatorial chemistry with hydrazones and is used in the synthesis of various chemical entities. Its role in combinatorial chemistry extends to the creation of diverse libraries of compounds for drug discovery and development .

Hydroamination

In the realm of organic synthesis, Ethyl pipecolinate is used in swift hydroamination reactions. These reactions are pivotal for the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals .

Synthesis of HCV NS5B Polymerase Inhibitors

Ethyl pipecolinate is a precursor in the synthesis of inhibitors targeting the HCV NS5B polymerase, an enzyme critical for the replication of the Hepatitis C virus. The development of these inhibitors is a significant step in antiviral drug design .

Selective Androgen Receptor Modulators (SARMs)

The compound is also used in the preparation of selective androgen receptor modulators. These modulators have therapeutic potential in treating conditions like muscle wasting and osteoporosis without the side effects associated with anabolic steroids .

Decarbonylative Arylation

Ethyl pipecolinate is involved in decarbonylative arylation at sp3 carbon centers. This process is important for modifying the structure of pharmaceuticals, enhancing their properties, and creating new drugs .

Synthesis of Quinoline Derivatives

Lastly, it serves as a reactant in the synthesis of quinoline derivatives, which are crucial in medicinal chemistry due to their broad spectrum of biological activities .

Safety and Hazards

Ethyl pipecolinate should be handled and stored carefully to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used, and precautionary measures against static discharges should be taken . In the event of fire and/or explosion, do not breathe fumes . Containers may explode when heated . Vapors may form explosive mixtures with air .

Mechanism of Action

Target of Action

Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate , is a heterocyclic building block The primary targets of Ethyl pipecolinate are not explicitly mentioned in the available literature

Mode of Action

It is known to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid . Alkaloids often interact with a variety of enzymes, receptors, and ion channels in the body, but the exact interactions of Ethyl pipecolinate require further investigation.

Biochemical Pathways

Given its role in the synthesis of a quinolizidine alkaloid , it may be involved in alkaloid biosynthesis pathways

Result of Action

Given its role in the synthesis of a quinolizidine alkaloid , it may have similar effects to other alkaloids, which can include analgesic, anti-inflammatory, and anti-amnesic effects

properties

IUPAC Name

ethyl piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKRGHFZTYTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307286
Record name Ethyl 2-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15862-72-3
Record name Ethyl 2-piperidinecarboxylate
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Record name Ethyl piperidine-2-carboxylate
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Record name 15862-72-3
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Record name Ethyl 2-piperidinecarboxylate
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Record name Ethyl piperidine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of ethyl pipecolinate in synthetic chemistry?

A1: Ethyl pipecolinate serves as a versatile building block in synthesizing various heterocyclic compounds. Studies demonstrate its utility in creating []Benzothienoindolizidinones, []Benzothienoquinolizidinones [], and thienoquinolizidinones []. These compounds can further rearrange into complex structures like piperidino[1,2-a][1,3] or [, ]diazepines fused to thiophene rings []. Furthermore, it acts as a precursor in the stereoselective synthesis of (±)-α- and (±)-β-Conhydrins [, ].

Q2: Has the thermal decomposition of ethyl pipecolinate been investigated?

A2: Yes, the kinetics and mechanisms of gas-phase elimination of ethyl pipecolinate have been studied []. The decomposition is a homogeneous, unimolecular reaction following first-order kinetics. The primary decomposition pathway involves the formation of pipecolic acid and ethylene, followed by rapid decarboxylation of the acid intermediate [].

Q3: Is ethyl pipecolinate found naturally, and if so, where?

A3: Research indicates that ethyl pipecolinate is a constituent of volatile compounds found in Strobilanthes tonkinensis leaves, a plant native to Yunnan province and recognized for its unique aroma []. Notably, it constitutes a minor component (5.88%) compared to the major volatiles like 1-(3,4,5,6-tetrahydro-2-pyridyl)-1-propanone and 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone [].

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